molecular formula C10H11FO4S B1438124 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid CAS No. 1152548-25-8

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid

Cat. No.: B1438124
CAS No.: 1152548-25-8
M. Wt: 246.26 g/mol
InChI Key: KKKNTSIWQQISLN-UHFFFAOYSA-N
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Description

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid is an organic compound with the molecular formula C10H11FO4S. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a propane-2-sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid typically involves the introduction of the fluorine and sulfonyl groups onto the benzoic acid framework. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfuryl chloride (SO2Cl2) followed by oxidation to form the sulfonyl fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the fluorine atom .

Scientific Research Applications

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the sulfonyl group can engage in electrostatic interactions with positively charged sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid
  • 2-Fluoro-5-(ethylsulfonyl)benzoic acid
  • 2-Fluoro-5-(butane-2-sulfonyl)benzoic acid

Uniqueness

2-Fluoro-5-(propane-2-sulfonyl)benzoic acid is unique due to the specific combination of the fluorine and propane-2-sulfonyl groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry, where the compound’s structure can be optimized for specific biological targets .

Properties

IUPAC Name

2-fluoro-5-propan-2-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKNTSIWQQISLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152548-25-8
Record name 2-fluoro-5-(propane-2-sulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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